1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one
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Overview
Description
1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one is a complex organic compound that belongs to the class of piperidin-4-one derivatives. These compounds are known for their diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial properties . The presence of morpholine and piperidine rings in its structure makes it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one typically involves a multi-step process. One common method includes the Mannich condensation reaction, where a piperidin-4-one derivative is reacted with formaldehyde and morpholine in a mixture of ethanol and DMF (dimethylformamide) at elevated temperatures . The reaction mixture is then poured into crushed ice, and the precipitate is filtered and dried. The crude product is recrystallized from absolute ethanol to obtain a pure compound with a high yield.
Chemical Reactions Analysis
1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development and biological studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The presence of morpholine and piperidine rings allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one can be compared with other similar compounds, such as:
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound also contains a piperidin-4-one nucleus and exhibits similar biological activities.
Indole Derivatives: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Cinnamic Acid Derivatives: These compounds contain a benzene and a carboxylic acid group, forming 3-phenylprop-2-enoic acid, and exhibit diverse biological activities.
Properties
IUPAC Name |
1-morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O2/c1-19-6-4-11-23(2,3)21(19)10-13-24-12-5-7-20(18-24)8-9-22(26)25-14-16-27-17-15-25/h20H,4-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSPUUGRLMFTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCCC(C2)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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